![molecular formula C19H19N5O2 B2546682 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide CAS No. 2097891-84-2](/img/structure/B2546682.png)

4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

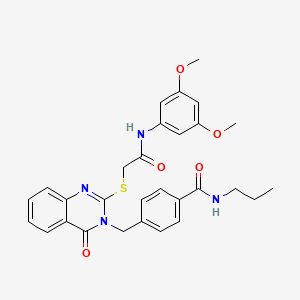

Molecular Structure Analysis

The molecular structure of similar compounds shows significant twists in the molecule, as seen in the dihedral angle between the benzene and adjacent but-2-enal group . An intra-molecular N-H⋯O hydrogen bond involving the benzoyl O atom and leading to an S (6) motif is formed . Significant delocalization of π-electron density is found in this part of the molecule .Aplicaciones Científicas De Investigación

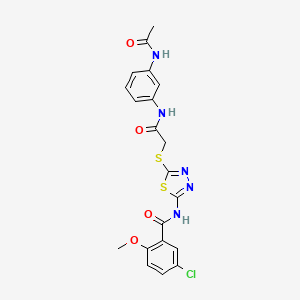

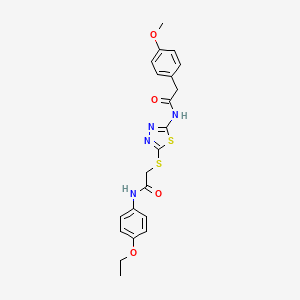

Synthesis and Antimicrobial Activity

A study by Sarvaiya, Gulati, and Patel (2019) described the synthesis of a series of arylazopyrazole pyrimidone clubbed heterocyclic compounds, showcasing antimicrobial activity against various bacteria and fungi. This research highlights the potential of related compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

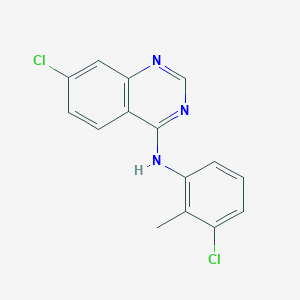

Enzyme Inhibitory Activity

Research conducted by Nazir et al. (2018) focused on the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These compounds demonstrated potent urease inhibitory activity, indicating their potential as therapeutic agents in drug design programs targeting specific enzymes (Nazir et al., 2018).

Antioxidant Activity

A study by Aliabadi and Mahmoodi (2016) utilized an imidazole-based ionic liquid catalyst for the synthesis of pyranopyrazoles, which were then evaluated for their antioxidant activity. The synthesized compounds exhibited higher antioxidant activity compared to vitamin E and ascorbic acid in certain assays, suggesting their potential in oxidative stress-related therapeutic applications (Aliabadi & Mahmoodi, 2016).

Development of Heterocyclic Compounds

Research on the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring by Farag, Kheder, and Mabkhot (2009) adds to the compound's relevance in heterocyclic chemistry. These derivatives showed moderate antimicrobial activity, contributing to the exploration of novel heterocyclic compounds with potential biological applications (Farag, Kheder, & Mabkhot, 2009).

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The compound 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide has been found to interact with various enzymes and proteins . It is an orally active, potent and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor . This interaction with DPP4 suggests that it may play a significant role in biochemical reactions involving this enzyme .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function . It improves glucose tolerance in lean mice and in DIO mice as a result of DPP-IV inhibition and upregulated GLP-1 level in blood in vivo . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a DPP4 inhibitor, it exerts its effects at the molecular level by inhibiting the activity of the DPP4 enzyme .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

Propiedades

IUPAC Name |

4-oxo-4-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-17(15-4-2-1-3-5-15)6-7-18(26)22-10-12-24-13-11-23-19(24)16-14-20-8-9-21-16/h1-5,8-9,11,13-14H,6-7,10,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIIWXITQZUJSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2546612.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)

![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)

![N1-(2-(diethylamino)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2546622.png)